molecular formula C21H14ClF3N2O B2703733 2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338791-20-1

2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No.: B2703733
CAS No.: 338791-20-1
M. Wt: 402.8
InChI Key: ZEFLTWGDIBEXOS-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a benzimidazole derivative characterized by a 2-chlorophenyl substituent at the 2-position and a 3-(trifluoromethyl)benzyloxy group at the 1-position of the benzimidazole core. The benzimidazole scaffold is known for its versatility in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and π-π interactions.

Synthesis of this compound likely follows established benzimidazole protocols, such as condensation of o-phenylenediamine with a carbonyl precursor under acidic conditions (e.g., CF₃COOH/HCl, as seen in ), followed by alkylation with 3-(trifluoromethyl)benzyl bromide in the presence of Na₂CO₃ and DMF .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-17-9-2-1-8-16(17)20-26-18-10-3-4-11-19(18)27(20)28-13-14-6-5-7-15(12-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFLTWGDIBEXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Attachment of Trifluoromethylbenzyl Group: The final step involves the etherification reaction where the benzimidazole core is reacted with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core or the chlorophenyl group.

    Reduction: Reduction reactions can occur at the nitro groups if present in the structure.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Structure

The structure of the compound can be represented as follows:

  • Molecular Formula : C21H14ClF3N2OC_{21}H_{14}ClF_3N_2O
  • CAS Number : 338791-20-1
  • IUPAC Name : 2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of tubulin polymerization and interference with cell signaling pathways .

Antifungal Properties

The compound's structural analogs have demonstrated antifungal activity, particularly against strains resistant to conventional treatments. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, enhances their efficacy against fungi like Candida albicans and Aspergillus fumigatus . The specific mechanism often involves disruption of fungal cell membrane integrity.

Central Nervous System Effects

Research has revealed that benzimidazole derivatives can exhibit neuropharmacological effects. Compounds similar to this compound have been investigated for their potential as anticonvulsants and sedatives, showing promise in reducing spontaneous motor activity in animal models .

Study 1: Anticancer Efficacy

A study conducted on a series of benzimidazole derivatives, including the compound of interest, evaluated their cytotoxicity against human breast (MCF-7) and liver (HepG2) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 10 µM, suggesting potent anticancer activity .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 µg/mL, demonstrating its potential as an effective antifungal agent .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoromethyl (CF₃): The CF₃ group in the target compound and is electron-withdrawing, enhancing resistance to oxidative metabolism. However, the target compound’s CF₃ is positioned on the benzyloxy group, increasing steric hindrance compared to , where CF₃ is directly on the phenyl ring .
  • Chlorophenyl Position: The 2-chlorophenyl group in the target compound versus the 4-chlorophenyl in alters steric interactions.

Biological Activity

2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a synthetic compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This compound's unique structure, incorporating both chlorophenyl and trifluoromethylbenzyl moieties, suggests potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C21H14ClF3N2O, with a molecular weight of approximately 403.79 g/mol. The compound features a complex arrangement of aromatic rings that may influence its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial : Some studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi.
  • Antiparasitic : Certain compounds within this class have demonstrated efficacy against protozoal infections.
  • Antitumor : There is evidence suggesting that benzimidazole derivatives can inhibit cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 6.12 μM against Staphylococcus aureus to 25 μM against Escherichia coli .

Antiparasitic Activity

The antiparasitic potential of related benzimidazole compounds has been extensively studied. For example, derivatives like 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole have been reported to be significantly more active than traditional treatments like albendazole against Trichomonas vaginalis, with IC50 values under 1 μM . This suggests that this compound could potentially exhibit similar or enhanced activity.

Antitumor Activity

Recent research has highlighted the antitumor properties of various benzimidazole derivatives. Compounds with structural similarities to this compound have shown promising results in inhibiting cell proliferation across multiple cancer cell lines . The mechanism often involves the disruption of cellular processes critical for tumor growth.

Case Studies

Several case studies have documented the synthesis and biological evaluation of benzimidazole derivatives:

  • Study on Antiproliferative Effects : A series of synthesized compounds were tested for their ability to inhibit the proliferation of cancer cells. Compounds with nitro or chloro substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Antimicrobial Testing : In vitro assays revealed that certain derivatives had potent antibacterial effects against common pathogens, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

CompoundStructureKey Features
Compound A Similar core structureExhibits antimicrobial properties
Compound B Contains carboxylic acid groupKnown for anti-inflammatory effects
Compound C Fluorinated variantEnhanced bioactivity against certain pathogens

These comparisons illustrate how modifications in the chemical structure can lead to variations in biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing benzimidazole derivatives with chlorophenyl and trifluoromethyl substituents?

  • Methodological Answer : The synthesis typically involves reacting acyl chlorides with o-phenylenediamine under controlled conditions. For example, the presence of a good leaving group (e.g., chloride in acyl chlorides) facilitates amide formation, while excess protonating agents (e.g., polyphosphoric acid) and elevated temperatures promote cyclization to benzimidazoles . Substituent positioning (e.g., 2-chlorophenyl vs. 3-trifluoromethylbenzyl) requires precise stoichiometry and solvent selection (e.g., toluene) to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The benzimidazole proton (N–H) typically appears downfield (δ 12–13 ppm), while the benzyloxy group (–O–CH₂–) shows distinct splitting patterns (δ 4.5–5.5 ppm).
  • ¹³C NMR : The trifluoromethyl (CF₃) carbon resonates at ~125 ppm (quartet, JCFJ_{C-F} ≈ 270 Hz) .
  • IR : Stretching vibrations for C–F (1100–1250 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) confirm functional groups .

Q. What role do substituents (chlorophenyl, trifluoromethyl) play in stabilizing the benzimidazole core?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution resistance, while the chlorophenyl moiety contributes to π-stacking interactions in crystalline phases. Computational studies (e.g., frontier molecular orbital analysis) predict reactivity trends based on substituent electronic effects .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., CCDC 1013218/1014054) reveals bond lengths and angles critical for verifying regiochemistry. For example, the dihedral angle between the benzimidazole and chlorophenyl rings (e.g., 45–60°) impacts planarity and intermolecular interactions . Disorder in trifluoromethyl groups may require refinement with constrained occupancy models .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox stability and nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina. Align the trifluoromethyl group in hydrophobic pockets for binding affinity analysis .

Q. How do reaction conditions influence the formation of byproducts in benzimidazole synthesis?

  • Methodological Answer : Competitive pathways (amide vs. benzimidazole formation) depend on proton availability and temperature. Kinetic studies (e.g., in situ IR monitoring) can track intermediate formation. For instance, polyphosphoric acid at 120–140°C favors cyclization over hydrolysis .

Q. What strategies mitigate thermal degradation during thermogravimetric analysis (TGA) of benzimidazoles?

  • Methodological Answer : Use inert atmospheres (N₂/Ar) and slow heating rates (5°C/min) to observe decomposition steps. Compare differential scanning calorimetry (DSC) peaks with TGA mass loss to correlate thermal events (e.g., melting at 248°C for related compounds) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for trifluoromethyl-substituted benzimidazoles: How to validate data?

  • Methodological Answer : Cross-reference with high-purity standards (e.g., CAS RN 313241-14-4, mp 248°C) . Use differential scanning calorimetry (DSC) to confirm phase transitions, and assess solvent recrystallization effects (e.g., polar vs. non-polar solvents).

Q. Conflicting biological activity reports: How to design assays for specificity?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to distinguish direct target effects from nonspecific cytotoxicity. For agrochemical applications, validate pesticidal activity against resistant strains (e.g., Fusarium spp.) via MIC (Minimum Inhibitory Concentration) assays .

Methodological Tables

Parameter Synthetic Condition Impact on Yield Reference
Acyl Chloride ReactivityHigh (e.g., m-toluoyl chloride)Increases cyclization rate
Temperature (°C)120–140Favors benzimidazole formation
Solvent PolarityToluene (non-polar)Reduces hydrolysis
Spectroscopic Feature Diagnostic Signal Structural Insight Reference
¹³C NMR (CF₃)δ ~125 ppm (quartet)Confirms trifluoromethyl
IR (C=N)1600–1650 cm⁻¹Validates benzimidazole core

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